molecular formula C14H3F8NO2 B14363118 1-(1,2,3,4,6,7,8,9-Octafluoro-10H-phenoxazin-10-YL)ethan-1-one CAS No. 90251-15-3

1-(1,2,3,4,6,7,8,9-Octafluoro-10H-phenoxazin-10-YL)ethan-1-one

Cat. No.: B14363118
CAS No.: 90251-15-3
M. Wt: 369.17 g/mol
InChI Key: IWUUEKSMFUEFEN-UHFFFAOYSA-N
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Description

1-(1,2,3,4,6,7,8,9-Octafluoro-10H-phenoxazin-10-YL)ethan-1-one is a fluorinated organic compound known for its unique chemical properties and potential applications in various scientific fields. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2,3,4,6,7,8,9-Octafluoro-10H-phenoxazin-10-YL)ethan-1-one typically involves multi-step organic reactions. One common method includes the fluorination of phenoxazine derivatives followed by acylation to introduce the ethanone group. The reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are employed to meet the demands of large-scale production. The use of automated systems and stringent quality control measures ensures consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1,2,3,4,6,7,8,9-Octafluoro-10H-phenoxazin-10-YL)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into less oxidized forms.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxazine oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

1-(1,2,3,4,6,7,8,9-Octafluoro-10H-phenoxazin-10-YL)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex fluorinated compounds.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its therapeutic properties, including potential use in drug development.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(1,2,3,4,6,7,8,9-Octafluoro-10H-phenoxazin-10-YL)ethan-1-one involves its interaction with molecular targets through various pathways. The presence of fluorine atoms enhances its binding affinity to specific receptors and enzymes, leading to desired biological effects. The compound’s ability to participate in electron transfer reactions also contributes to its activity in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane
  • Octafluoroanthraquinone

Uniqueness

1-(1,2,3,4,6,7,8,9-Octafluoro-10H-phenoxazin-10-YL)ethan-1-one stands out due to its specific fluorination pattern and the presence of the ethanone group. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.

Properties

CAS No.

90251-15-3

Molecular Formula

C14H3F8NO2

Molecular Weight

369.17 g/mol

IUPAC Name

1-(1,2,3,4,6,7,8,9-octafluorophenoxazin-10-yl)ethanone

InChI

InChI=1S/C14H3F8NO2/c1-2(24)23-11-7(19)3(15)5(17)9(21)13(11)25-14-10(22)6(18)4(16)8(20)12(14)23/h1H3

InChI Key

IWUUEKSMFUEFEN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C(=C(C(=C2F)F)F)F)OC3=C1C(=C(C(=C3F)F)F)F

Origin of Product

United States

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